molecular formula C15H15N B13991417 4-(Dimethylamino)fluorene CAS No. 92013-89-3

4-(Dimethylamino)fluorene

Cat. No.: B13991417
CAS No.: 92013-89-3
M. Wt: 209.29 g/mol
InChI Key: AUXNVAUAYSEDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)fluorene typically involves the introduction of a dimethylamino group to the fluorene structure. One common method is the reaction of fluorene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)fluorene involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe or marker in various applications .

Comparison with Similar Compounds

Properties

CAS No.

92013-89-3

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N,N-dimethyl-9H-fluoren-4-amine

InChI

InChI=1S/C15H15N/c1-16(2)14-9-5-7-12-10-11-6-3-4-8-13(11)15(12)14/h3-9H,10H2,1-2H3

InChI Key

AUXNVAUAYSEDCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.